

# VPC-18005 and its Interaction with the ERG-ETS Domain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VPC-18005 |           |
| Cat. No.:            | B611713   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor VPC-18005 and its interaction with the ERG-ETS (E26 transformation-specific-related gene) domain. Genomic rearrangements involving the ERG transcription factor are a common occurrence in approximately half of all prostate cancer cases, leading to the aberrant expression of ERG protein variants that are pivotal in the development and progression of the disease.[1][2] VPC-18005 was identified through rational in silico methods as a novel antagonist that directly targets the DNA-binding ETS domain of ERG, thereby disrupting its transcriptional activity.[1][3] This document details the mechanism of action, quantitative efficacy, and the experimental validation of VPC-18005, offering a comprehensive resource for researchers in the field of oncology and drug development.

# Mechanism of Action: Disrupting the ERG-DNA Interface

**VPC-18005** functions by directly engaging the ERG-ETS domain, the highly conserved region responsible for DNA binding. This interaction sterically hinders the ability of the ERG protein to bind to its consensus DNA sequence ("GGAA").[3][4] The binding of **VPC-18005** to the ERG-ETS domain has been confirmed through biophysical techniques, which also identified key amino acid residues involved in this interaction.[3][5]



Nuclear Magnetic Resonance (NMR) spectroscopy revealed that **VPC-18005** perturbs specific residues within the ERG-ETS domain, notably Tyr371, which is a critical residue for the ERG-DNA interaction.[3][5] Other residues with perturbed amide chemical shifts upon **VPC-18005** binding include Leu313 on helix  $\alpha1$  and Try372 and Lys375 on helix  $\alpha3$ .[3][5] In silico modeling, consistent with the NMR data, predicts that **VPC-18005** occupies a binding pocket that overlaps with the DNA-binding interface, making the binding of **VPC-18005** and DNA to the ERG-ETS domain mutually exclusive.[3][5]

The direct consequence of this interaction is the inhibition of ERG-induced transcription.[3][6] This has been demonstrated by the reduced expression of ERG-regulated genes, such as SOX9, a transcription factor implicated in prostate cancer invasion.[3][5] By disrupting the primary function of the ERG oncoprotein, **VPC-18005** effectively antagonizes its downstream effects, including the promotion of cell migration and invasion, without exhibiting significant cytotoxicity.[3][5]

## **Quantitative Data Summary**

The efficacy of **VPC-18005** has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of VPC-18005

| Assay Type                   | Cell Line | Parameter        | Value | Reference |
|------------------------------|-----------|------------------|-------|-----------|
| Luciferase<br>Reporter Assay | PNT1B-ERG | IC <sub>50</sub> | 3 μΜ  | [6]       |
| Luciferase<br>Reporter Assay | VCaP      | IC50             | 6 μΜ  | [6]       |
| Cell Migration<br>Assay      | PNT1B-ERG | Concentration    | 5 μΜ  | [6]       |
| Cell Invasion<br>Assay       | PNT1B-ERG | Concentration    | 5 μΜ  | [6]       |

Table 2: In Vivo Efficacy of **VPC-18005** in Zebrafish Xenograft Model



| Treatment Concentration | Effect on Cancer Cell Dissemination | Reference |
|-------------------------|-------------------------------------|-----------|
| 1 μΜ                    | 20-30% decrease                     | [6]       |
| 10 μΜ                   | 20-30% decrease                     | [6]       |

## **Key Experimental Protocols**

The characterization of **VPC-18005** involved a series of key experiments to elucidate its binding, mechanism, and functional effects. Detailed methodologies are provided below.

# Luciferase Reporter Assay for ERG Transcriptional Activity

- Objective: To quantify the inhibitory effect of VPC-18005 on ERG-driven gene expression.
- Cell Lines: PNT1B-ERG and VCaP cells, which are known to have ERG activity.
- · Methodology:
  - Cells are transiently transfected with a pETS-luc reporter plasmid, which contains a luciferase gene under the control of an ETS-responsive promoter.
  - Following transfection, cells are treated with a range of concentrations of VPC-18005 or a vehicle control (DMSO).
  - After a specified incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
  - The relative light units are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
  - The IC<sub>50</sub> values are then calculated from the dose-response curves.[6]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Objective: To confirm the direct binding of VPC-18005 to the ERG-ETS domain and to identify the amino acid residues at the binding interface.
- Methodology:
  - <sup>15</sup>N-HSQC (Heteronuclear Single Quantum Coherence): <sup>15</sup>N-labeled ERG-ETS domain protein is titrated with VPC-18005. The chemical shifts of the protein's backbone amides are monitored. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interaction.[5]
  - ¹H-NMR Titration (Reverse Titration): The ¹H-NMR spectrum of VPC-18005 is monitored
    as increasing concentrations of the ERG-ETS domain are added. Changes in the chemical
    shifts and broadening of the signals from VPC-18005 confirm its binding to the protein.[7]

## **Electrophoretic Mobility Shift Assay (EMSA)**

- Objective: To demonstrate that VPC-18005 can disrupt the binding of the ERG-ETS domain to a DNA probe containing an ETS-binding site.
- Methodology:
  - A fluorescently labeled double-stranded DNA probe containing a consensus ETS-binding site is synthesized.
  - Recombinant ERG-ETS domain protein is incubated with the DNA probe in the presence of increasing concentrations of VPC-18005 or a vehicle control.
  - The protein-DNA complexes are separated from the free DNA probe by native polyacrylamide gel electrophoresis.
  - The gel is imaged to visualize the fluorescently labeled DNA. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of VPC-18005 indicates the disruption of the ERG-DNA interaction.[3]

### **Cell Migration and Invasion Assays**

 Objective: To assess the functional impact of VPC-18005 on the migratory and invasive properties of ERG-overexpressing cells.



#### · Methodology:

- Real-Time Cell Analysis (xCelligence): PNT1B-ERG cells are seeded in the upper chamber of a specialized plate with microelectrodes. The lower chamber contains a chemoattractant. Cell migration through the porous membrane is monitored in real-time by measuring changes in electrical impedance. The effect of VPC-18005 is determined by comparing the migration index of treated cells to control cells.[5]
- Spheroid Invasion Assay: PNT1B-ERG cells are grown as spheroids and then embedded in a matrix (e.g., Matrigel). The spheroids are treated with VPC-18005 or a vehicle control. The invasion of cells from the spheroid into the surrounding matrix is monitored and quantified over several days using microscopy.[3]

## **Zebrafish Xenograft Model of Metastasis**

- Objective: To evaluate the in vivo efficacy of VPC-18005 in inhibiting cancer cell metastasis.
- Methodology:
  - Human prostate cancer cells (e.g., PNT1B-ERG) are fluorescently labeled and microinjected into the yolk sac of zebrafish larvae.
  - The larvae are then exposed to different concentrations of **VPC-18005** in their water.
  - The dissemination of the fluorescently labeled cancer cells from the primary injection site
    to other parts of the zebrafish body is monitored and quantified using fluorescence
    microscopy. A reduction in disseminated cells in the treated group compared to the control
    group indicates anti-metastatic activity.[3]

# Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the ERG signaling pathway, the mechanism of action of **VPC-18005**, and the experimental workflow used for its characterization.





Click to download full resolution via product page

Caption: ERG signaling pathway and the inhibitory action of **VPC-18005**.





Click to download full resolution via product page

Caption: Logical flow of VPC-18005's mechanism of action.



Click to download full resolution via product page



Caption: Experimental workflow for the characterization of **VPC-18005**.

### **Conclusion and Future Directions**

**VPC-18005** represents a significant advancement in the development of targeted therapies for ERG-fusion-positive cancers, particularly prostate cancer. The comprehensive studies conducted to date provide strong proof-of-principle that directly targeting the ERG-ETS domain with a small molecule is a viable therapeutic strategy.[3][5] **VPC-18005** has been shown to directly bind to the ERG-ETS domain, disrupt its interaction with DNA, and consequently inhibit ERG-mediated transcription and its pro-metastatic cellular effects.[3][6]

The lead compound, **VPC-18005**, demonstrates efficacy in the low micromolar range and has favorable properties such as being soluble, stable, and orally bioavailable with no observed general toxicity in murine models at tested doses.[3][5] Future research will likely focus on medicinal chemistry efforts to optimize the potency of **VPC-18005** into the sub-micromolar or nanomolar range.[5] Furthermore, advancing **VPC-18005** or its derivatives into clinical trials will be a critical next step to evaluate its safety and efficacy in patients with ERG-expressing metastatic castration-resistant prostate cancer.[1] The development of such targeted inhibitors holds the promise of providing new, more effective treatment options for a significant subset of prostate cancer patients.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expression of Proto-Oncogene ETS-Related Gene (ERG) Plays a Central Role in the Oncogenic Mechanism Involved in the Development and Progression of Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]



- 4. The oncogenic role of the ETS transcription factors MEF and ERG PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [VPC-18005 and its Interaction with the ERG-ETS Domain: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611713#vpc-18005-s-interaction-with-the-erg-ets-domain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com